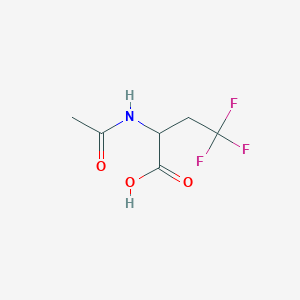

2-Acetamido-4,4,4-trifluorobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetamido-4,4,4-trifluorobutanoic acid is a fluorinated organic compound with the molecular formula C6H8F3NO3 It is characterized by the presence of an acetamido group and three fluorine atoms attached to the butanoic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-4,4,4-trifluorobutanoic acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process includes the formation of a nickel(II) complex with the glycine Schiff base, followed by alkylation with trifluoromethyl iodide. The resultant alkylated nickel(II) complex is then disassembled to reclaim the chiral auxiliary and produce 2-amino-4,4,4-trifluorobutanoic acid, which is subsequently converted to the N-acetyl derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of recyclable chiral auxiliaries and efficient reaction conditions ensures the economic viability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Acetamido-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetamido group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized carboxylic acids, reduced amines, and substituted derivatives with various functional groups .

Aplicaciones Científicas De Investigación

2-Acetamido-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound serves as a bioisostere for leucine in peptide synthesis, aiding in the study of protein structure and function.

Medicine: It is investigated for its potential use in drug design, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.

Industry: The compound is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-Acetamido-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to permeate cell membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes and receptors by mimicking natural substrates or inhibitors .

Comparación Con Compuestos Similares

- 2-Amino-4,4,4-trifluorobutanoic acid

- 4,4,4-Trifluorobutyric acid

- 2-Acetamido-3,3,3-trifluoropropanoic acid

Comparison: 2-Acetamido-4,4,4-trifluorobutanoic acid is unique due to the presence of both an acetamido group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds. The trifluoromethyl group also enhances the compound’s ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

Actividad Biológica

2-Acetamido-4,4,4-trifluorobutanoic acid (CAS No. 120097-65-6) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The presence of three fluorine atoms in its structure significantly influences its biological activity, making it a subject of various studies aimed at understanding its mechanisms and effects.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈F₃N₁O₂. Its structure features a butanoic acid backbone with an acetamido group and three trifluoromethyl groups. This unique configuration enhances its solubility and stability in biological systems, which are critical for its pharmacological efficacy.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl groups enhance binding affinity and specificity towards biological targets, which may include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activity, influencing various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

- Antitumor Effects : Some investigations have indicated that it may inhibit tumor cell proliferation.

- Neuroprotective Properties : There are indications that this compound could offer protective effects in neurodegenerative conditions.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the antimicrobial efficacy of several fluorinated compounds, including this compound. Results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

-

Antitumor Research :

- In vitro assays demonstrated that this compound could reduce the viability of cancer cell lines by inducing apoptosis. The mechanism was linked to the modulation of apoptotic pathways involving caspases .

-

Neuroprotective Effects :

- Research conducted on neuroblastoma cells indicated that this compound could mitigate oxidative stress-induced damage. It was found to enhance cell survival under conditions of oxidative stress by upregulating antioxidant defenses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. Below is a table summarizing key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-6-Acetamido-2-aminohexanoic acid | 0.75 | Lacks trifluoroacetyl group |

| (S)-2-Amino-6-dodecanamidohexanoic acid | 0.73 | Longer aliphatic chain |

| 2-Amino-1-(2,6-difluorophenyl)ethanol | 0.76 | Contains difluorophenyl moiety |

Propiedades

IUPAC Name |

2-acetamido-4,4,4-trifluorobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO3/c1-3(11)10-4(5(12)13)2-6(7,8)9/h4H,2H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCRZHTXNJUSFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556363 |

Source

|

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-65-6 |

Source

|

| Record name | 2-Acetamido-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.